phosphoribosyl-AMP

Catalog No.
S644884
CAS No.
M.F
C15H23N5O14P2
M. Wt
559.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phosphoribosyl-AMP

Product Name

phosphoribosyl-AMP

IUPAC Name

[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RTQMRTSPTLIIHM-KEOHHSTQSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Description

1-(5-phospho-beta-D-ribosyl)-5'-AMP is an AMP-sugar in which the hydrogen at position 1 of AMP is substituted by a 5-phospho-beta-D-ribosyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 1-(5-phosphonato-beta-D-ribosyl)-5'-AMP(4-).

Phosphoribosyl-adenosine monophosphate, commonly referred to as phosphoribosyl-AMP, is a nucleotide that plays a crucial role in various metabolic pathways, particularly in the biosynthesis of histidine. It is classified as a purine ribonucleoside monophosphate, which consists of a purine base (adenine) linked to a ribose sugar that is further phosphorylated. The chemical formula for phosphoribosyl-AMP is C15H23N5O14P2C_{15}H_{23}N_{5}O_{14}P_{2}, and it has a molecular weight of approximately 559.3157 g/mol .

Phosphoribosyl-AMP is synthesized from phosphoribosyl-diphosphate and adenosine triphosphate through enzymatic reactions. This compound is integral to the metabolic pathways that produce nucleotides and amino acids, specifically playing a significant role in the histidine biosynthesis pathway in organisms such as Saccharomyces cerevisiae (baker's yeast) .

  • Conversion from Phosphoribosyl-Diphosphate:
    Phosphoribosyl Diphosphate+ATPPhosphoribosyl AMP+Diphosphate\text{Phosphoribosyl Diphosphate}+\text{ATP}\rightarrow \text{Phosphoribosyl AMP}+\text{Diphosphate}
  • Hydrolysis Reaction:
    Phosphoribosyl AMP+H2O5 Phosphoribosylamino methylideneaminoimidazole 4 carboxamide\text{Phosphoribosyl AMP}+H_2O\rightarrow \text{5 Phosphoribosylamino methylideneaminoimidazole 4 carboxamide}
    This reaction is catalyzed by the enzyme histidine biosynthesis trifunctional protein .
  • Role in Histidine Biosynthesis:
    Phosphoribosyl-AMP is an intermediate that leads to the formation of histidine, where it interacts with various enzymes to facilitate the transformation into other metabolites necessary for histidine production .

Phosphoribosyl-AMP is biologically significant as it acts as an intermediate in the synthesis of essential amino acids and nucleotides. It plays a pivotal role in the histidine biosynthesis pathway, which is vital for protein synthesis and other metabolic functions. The compound's activity is closely linked to its ability to participate in phosphorylation reactions, contributing to the regulation of metabolic pathways in cells .

Additionally, elevated levels of phosphoribosyl-AMP can lead to metabolic disorders such as hyperuricemia due to its involvement in purine metabolism, which can result in conditions like gout .

The synthesis of phosphoribosyl-AMP can occur through several methods:

  • Enzymatic Synthesis:
    • The primary method involves the action of specific enzymes such as ATP phosphoribosyltransferase, which catalyzes the transfer of a phosphoribosyl group from ATP to ribose 5-phosphate, producing phosphoribosyl-diphosphate and subsequently phosphoribosyl-AMP .
  • Chemical Synthesis:
    • While less common in biological contexts, chemical synthesis can be achieved through phosphorylation of adenosine monophosphate using phosphoric acid derivatives under controlled conditions.
  • Metabolic Pathway Utilization:
    • In living organisms, phosphoribosyl-AMP is generated during the metabolism of ribose sugars and nucleotides via pathways involving ribose-phosphate diphosphokinase and other related enzymes .

Phosphoribosyl-AMP has several applications:

  • Biochemical Research: It serves as an important intermediate in studies focused on nucleotide metabolism and enzyme kinetics.
  • Drug Development: Understanding its role in metabolic pathways can aid in developing drugs targeting metabolic disorders associated with purine metabolism.
  • Genetic Engineering: Its involvement in nucleotide synthesis makes it relevant for genetic engineering applications where nucleotide availability is crucial.

Studies on phosphoribosyl-AMP interactions have revealed its role as a substrate for various enzymes involved in nucleotide metabolism. For instance:

  • Enzyme Interactions: Phosphoribosyl-AMP interacts with enzymes such as ATP phosphoribosyltransferase and histidine biosynthesis trifunctional protein, facilitating critical reactions within metabolic pathways .
  • Regulatory Mechanisms: The compound may also influence regulatory mechanisms within cells that control enzyme activity related to amino acid and nucleotide synthesis.

Several compounds share structural or functional similarities with phosphoribosyl-AMP:

Compound NameChemical FormulaUnique Features
Phosphoribosyl PyrophosphateC10H14N5O7PC_{10}H_{14}N_{5}O_{7}PPrecursor for nucleotide synthesis; involved in purine metabolism .
Adenosine MonophosphateC10H13N5O6C_{10}H_{13}N_{5}O_{6}Key energy carrier; involved in cellular signaling .
Inosine MonophosphateC10H12N4O5C_{10}H_{12}N_{4}O_{5}Precursor for adenosine triphosphate; involved in energy transfer .
Guanosine MonophosphateC10H12N5O6C_{10}H_{12}N_{5}O_{6}Similar function to adenosine monophosphate; important for protein synthesis .

Uniqueness of Phosphoribosyl-AMP

Phosphoribosyl-AMP stands out due to its specific role in the histidine biosynthesis pathway and its unique structural configuration that allows it to participate effectively in phosphorylation reactions. Unlike other similar compounds, it directly contributes to amino acid synthesis rather than solely serving as an energy carrier or nucleotide precursor.

XLogP3

-6.7

Wikipedia

1-(5-phospho-beta-D-ribosyl)-5'-AMP

Dates

Modify: 2023-07-20

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